Product packaging for Methyl 5-methylpyrazine-2-carboxylate(Cat. No.:CAS No. 41110-33-2)

Methyl 5-methylpyrazine-2-carboxylate

Cat. No.: B1584754
CAS No.: 41110-33-2
M. Wt: 152.15 g/mol
InChI Key: CRBOSZMVDHYLJE-UHFFFAOYSA-N
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Description

Overview of Pyrazine (B50134) Derivatives in Academic Research

Pyrazines are a class of heterocyclic aromatic organic compounds containing a six-membered ring with four carbon atoms and two nitrogen atoms at positions 1 and 4. wikipedia.org These structures are significant in organic chemistry due to their prevalence in natural products and their wide-ranging commercial applications. researchgate.nettandfonline.com Pyrazine and its derivatives are found in plants, animals, and microorganisms, often contributing to the flavor and aroma of foods. wikipedia.orgresearchgate.net

In academic research, pyrazine derivatives are recognized for their versatile roles as building blocks in the synthesis of new materials and bioactive components. researchgate.nettandfonline.com They are frequently used as a framework for developing compounds with substantial pharmacological activity. tandfonline.com Research has demonstrated that pyrazine derivatives possess a wide array of biological effects, including anticancer, anti-inflammatory, antibacterial, antioxidant, and antiviral properties. researchgate.netnih.govnih.govmdpi.com The pyrazine ring is a key feature in several clinically used drugs. nih.govnih.gov Furthermore, these compounds are utilized in various chemical reactions, such as Suzuki and Buchwald-Hartwig coupling reactions, and as catalysts. researchgate.nettandfonline.com The continuous discovery of new pyrazine derivatives with diverse biological activities continues to fuel research in this area. researchgate.netnih.gov

Significance of Methyl 5-Methylpyrazine-2-Carboxylate as a Research Target

The specific compound, this compound, holds importance primarily as a key intermediate in the synthesis of more complex molecules. chemdad.com Its structure, featuring both a methyl group and a methyl carboxylate group on the pyrazine ring, makes it a valuable precursor in multi-step synthetic pathways.

A primary area of its significance is in pharmaceutical development. It is a documented intermediate in the synthesis of Glipizide, a third-generation sulfonylurea drug used to treat insulin-independent diabetes. chemdad.comtandfonline.comgoogle.com The precursor to the title compound, 5-methylpyrazine-2-carboxylic acid, is also a key intermediate for the hypolipidemic drug acipimox. google.comgoogle.com

Beyond pharmaceuticals, this compound serves as an intermediate in materials science. It is used in the preparation of 5,5′-dimethyl-2,2′-bipyrazine derivatives. iucr.orgiucr.org These bipyrazine compounds are researched for their ability to coordinate with transition metals, with potential applications in solar energy conversion studies. iucr.orgiucr.org

The physical properties of this compound have also been a subject of academic study, including detailed analysis of its crystal structure. iucr.orgiucr.org In its crystalline form, molecules are linked by hydrogen bonds to form a three-dimensional network. iucr.org

Historical Context of Pyrazine Carboxylate Research

Research into pyrazine and its derivatives has a long history, with some of the earliest synthesis methods still being recognized today. wikipedia.org The Staedel–Rugheimer pyrazine synthesis was developed in 1876, followed by the Gutknecht pyrazine synthesis in 1879, both of which are based on the self-condensation of an amino ketone. wikipedia.org

The study of pyrazine carboxylates, such as 5-methylpyrazine-2-carboxylic acid, is a more modern focus within the broader field of pyrazine chemistry. This compound is the direct precursor to this compound. iucr.orgchemicalbook.com Research from the 1990s describes improved methods for synthesizing 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine (B89654), highlighting its role as an important intermediate for pharmaceuticals like Glipizide. tandfonline.com Over the years, various synthetic routes have been developed to improve the yield and efficiency of producing this key acid, including methods involving the oxidation of 2,5-dimethylpyrazine or the condensation of diaminomaleonitrile (B72808) with pyruvic aldehyde derivatives. google.comtechnoarete.org The esterification of 5-methylpyrazine-2-carboxylic acid to yield this compound is a standard chemical transformation, often achieved by reacting the acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. iucr.orgchemicalbook.com This historical progression demonstrates a continuous effort to refine the synthesis of pyrazine carboxylates for their application in medicinal chemistry and other fields.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 41110-33-2 chemicalbook.com
Molecular Formula C7H8N2O2 chemicalbook.com
Molecular Weight 152.15 g/mol chemdad.comchemicalbook.com
Appearance Light-brown colored solid iucr.org
Melting Point 92 °C chemdad.com
Boiling Point 234.1±35.0 °C (Predicted) chemdad.com
Density 1.169±0.06 g/cm³ (Predicted) chemdad.com

| Flash Point | 95.4 °C | |

Table 2: Physicochemical Properties of 5-Methyl-2-pyrazinecarboxylic acid (Precursor)

Property Value Source(s)
CAS Number 5521-55-1 chemicalbook.comsigmaaldrich.com
Molecular Formula C6H6N2O2 chemicalbook.comsigmaaldrich.com
Molecular Weight 138.12 g/mol chemicalbook.comsigmaaldrich.com
Appearance Pale Brown or Orange Amorphous Powder chemicalbook.com

| Melting Point | 167-171 °C | chemicalbook.comsigmaaldrich.com |

Table 3: Examples of Pyrazine Derivatives in Research

Compound/Class Area of Research/Application Source(s)
Pyrazinamide (B1679903) First-line antituberculous agent. taylorandfrancis.com
Tetramethylpyrazine Scavenges superoxide (B77818) anions; decreases nitric oxide production. wikipedia.org
Quinoxaline derivatives Anticancer, antiviral, antimicrobial, anti-inflammatory activities. taylorandfrancis.com
5-methylpyrazine-2-carbohydrazide (B1341549) derivatives Investigated as potential anti-tubercular scaffolds. researchgate.net
Polyphenol-Pyrazine Hybrids Studied for inhibitory effects on cancer cell lines. mdpi.com

| Amiloride derivatives | Researched as sodium channel blockers. | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B1584754 Methyl 5-methylpyrazine-2-carboxylate CAS No. 41110-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-3-9-6(4-8-5)7(10)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBOSZMVDHYLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332766
Record name methyl 5-methylpyrazine-2-carboxylate
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41110-33-2
Record name 2-Pyrazinecarboxylic acid, 5-methyl-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-methylpyrazine-2-carboxylate
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Record name 2-Pyrazinecarboxylic acid, 5-methyl-, methyl ester
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Synthetic Methodologies and Chemical Transformations

Esterification Pathways of 5-Methylpyrazine-2-carboxylic Acid

The primary route for synthesizing Methyl 5-methylpyrazine-2-carboxylate is through the esterification of its parent acid, 5-Methylpyrazine-2-carboxylic acid. This transformation can be achieved through several catalytic methods, most notably using traditional acid catalysis or solid-phase catalysts like ion-exchange resins.

Acid-Catalyzed Esterification with Methanol (B129727)

The Fischer esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common pathway for producing this compound. masterorganicchemistry.commasterorganicchemistry.com In this equilibrium reaction, the acid catalyst serves to protonate the carbonyl group of the carboxylic acid, thereby enhancing its electrophilicity and facilitating nucleophilic attack by methanol. libretexts.org

The synthesis via acid-catalyzed esterification typically involves heating 5-Methylpyrazine-2-carboxylic acid with an excess of methanol, which also acts as the solvent. masterorganicchemistry.com A mineral acid, such as sulfuric acid, is commonly employed as the catalyst. masterorganicchemistry.comgoogle.com

For a related synthesis of the ethyl ester, the reaction is conducted by refluxing a mixture of 5-methylpyrazinecarboxylic acid, ethanol, and a catalytic amount of sulfuric acid for approximately eight hours at 78°C. google.com A similar protocol using methanol would proceed under reflux conditions. The reaction is carried out under an inert atmosphere, for instance, nitrogen, in a flask equipped with a condenser. google.comchemicalbook.com

Table 1: Reaction Conditions for Ethyl 5-methylpyrazine-2-carboxylate Synthesis

Parameter Value
Starting Material 5-Methylpyrazinecarboxylic Acid
Reagent Ethanol
Catalyst Sulfuric Acid
Temperature 78 °C (Reflux)
Reaction Time 8 hours

Data sourced from a procedure for the ethyl ester, analogous conditions apply for the methyl ester. google.com

Upon completion of the reaction, a workup procedure is necessary to neutralize the acid catalyst and isolate the product. This often involves cooling the mixture and adding a base like sodium bicarbonate. google.com The resulting ester can then be purified. For the synthesis of the corresponding ethyl ester using sulfuric acid catalysis, a yield of 84% has been reported after filtration and drying. google.com The purity of the final product is crucial, especially if it is intended for use in further synthetic steps.

Ion-Exchange Resin Catalysis for Esterification

An alternative, and in some ways advantageous, method for esterification is the use of a solid acid catalyst, such as a strongly acidic cation-exchange resin. google.comripublication.com These resins, like Amberlyst 15, function as heterogeneous catalysts, which simplifies the purification process as the catalyst can be removed by simple filtration. chemicalbook.comsamyangtrilite.co.kr This method avoids the need for a neutralization step and can lead to higher product purity. ripublication.com

In a typical procedure, 5-methylpyrazinecarboxylic acid is heated at reflux with methanol in the presence of Amberlyst 15 resin. chemicalbook.com The reaction is monitored until completion, which can take around 20 hours. chemicalbook.com After the reaction, the resin is filtered off and rinsed with methanol. The solvent is then partially removed under reduced pressure, and the product is crystallized, collected by filtration, washed with cold methanol, and dried under vacuum. chemicalbook.com This method has been reported to produce this compound in a high yield of 93%. chemicalbook.com

Table 2: Comparison of Catalytic Methods for Esterification

Feature Acid-Catalyzed (H₂SO₄) Ion-Exchange Resin (Amberlyst 15)
Catalyst Type Homogeneous Heterogeneous
Reaction Time ~8 hours (for ethyl ester) ~20 hours
Workup Neutralization required Filtration of catalyst
Reported Yield 84% (for ethyl ester) 93% (for methyl ester)

Data compiled from multiple sources. google.comchemicalbook.com

Alternative Esterification Reagents and Protocols

While Fischer esterification is common, other reagents can be used to convert carboxylic acids to esters. These methods often involve converting the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride, which then reacts readily with an alcohol. nih.gov For instance, reagents like oxalyl chloride can be used to form an acyl chloride, which subsequently reacts with methanol to yield the desired ester. google.com However, these methods often require stricter reaction conditions and may not be as environmentally friendly as direct catalytic esterification. nih.gov

Derivatization Studies of this compound

This compound serves as a versatile intermediate for the synthesis of other functionalized pyrazine (B50134) derivatives.

One significant transformation is its N-oxidation. The ester can be oxidized in a biphasic system using a halogenated solvent and an aqueous solution of peroxymonosulfate (B1194676) (available as OXONE®). google.com This reaction selectively forms the 5-methylpyrazine-carboxylic acid-4-oxide methyl ester. This oxide can then be saponified to the corresponding carboxylic acid salt. google.com

Another key derivatization is the conversion to hydrazides. This compound can be reacted with hydrazine (B178648) hydrate (B1144303) to form 5-methylpyrazine-2-carbohydrazide (B1341549). This carbohydrazide (B1668358) is a scaffold that has been used to synthesize a series of new derivatives with potential biological activities. researchgate.net

Furthermore, the ester group can be involved in amidation reactions. While direct amidation is possible, a more common route involves converting the related 5-methyl-2-pyrazine carboxylic acid into an acid azide (B81097) via reaction with diphenylphosphoryl azide (DPPA). This intermediate undergoes a Curtius rearrangement to form an isocyanate, which can then be trapped with an alcohol like tert-butanol. google.com Although this example starts from the carboxylic acid, it illustrates the types of transformations possible for the pyrazine core that are accessible from the ester derivative through hydrolysis.

Conversion to 5-Methylpyrazine-2-Carbohydrazide

A primary transformation of this compound is its conversion to 5-methylpyrazine-2-carbohydrazide. This carbohydrazide is a crucial building block for synthesizing various heterocyclic compounds, including hydrazones. who.intnih.gov The synthesis begins with the ester and proceeds through a reaction with hydrazine hydrate. who.intajgreenchem.com

The synthesis of 5-methylpyrazine-2-carbohydrazide is achieved by reacting this compound with hydrazine hydrate. who.intnih.gov In a typical laboratory procedure, a methanolic solution of this compound is treated with an 80% solution of hydrazine hydrate. who.int The reaction mixture is refluxed for several hours to ensure the completion of the reaction. who.int Following the reaction, the solvent is removed, and the resulting crude product is purified by recrystallization to yield the desired 5-methylpyrazine-2-carbohydrazide, often as creamy colored crystals. who.int This straightforward nucleophilic acyl substitution reaction effectively replaces the methoxy (B1213986) group of the ester with a hydrazinyl group.

A study detailed the specific conditions for this reaction, which are summarized in the table below.

ParameterValue
Starting MaterialThis compound (ester 1 )
Reagent80% Hydrazine Hydrate
Molar Ratio (Ester:Hydrazine Hydrate)1:2 (54.5 mmol : 109 mmol)
SolventMethanol
Reaction ConditionReflux
Reaction Time4 hours
Product5-Methylpyrazine-2-carbohydrazide (2 )
PurificationRecrystallization from chloroform (B151607) in petroleum ether
Data sourced from a study on pyrazine carbohydrazide based hydrazones. who.int

The 5-methylpyrazine-2-carbohydrazide synthesized is a stable intermediate that can be readily converted into hydrazones. who.intnih.gov Hydrazones are formed by the condensation reaction between the carbohydrazide and various aromatic carbonyl compounds, such as aldehydes and ketones. who.intnih.gov This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. libretexts.org This process is a common method for creating Schiff bases, which are compounds containing a carbon-nitrogen double bond. who.int The resulting hydrazones often possess a range of biological activities and are of interest in medicinal chemistry. who.intnih.gov The structures of these synthesized hydrazones are typically confirmed using modern spectroscopic techniques. who.int

Enzymatic Aminolysis Reactions

In the pursuit of greener and more efficient synthetic methods, enzymatic catalysis has emerged as a valuable alternative to traditional chemical processes. nih.gov this compound can undergo aminolysis reactions catalyzed by enzymes to produce various pyrazinamide (B1679903) derivatives. nih.govresearchgate.net

Lipozyme® TL IM, an immobilized lipase (B570770) from Thermomyces lanuginosus, has been successfully employed as a biocatalyst for the aminolysis of pyrazine esters, including this compound. nih.govresearchgate.net This enzyme facilitates the reaction between the pyrazine ester and various amines to form the corresponding amides. nih.gov Lipases, while naturally responsible for the metabolism of glycerides, can catalyze a diverse range of reactions in vitro, including amidations. researchgate.net The use of enzymes like Lipozyme® TL IM offers advantages such as mild reaction conditions. nih.gov Research has shown that a variety of pyrazinamide derivatives can be synthesized with high yields using this enzymatic strategy. nih.govresearchgate.net

The reaction parameters, such as the choice of solvent, substrate ratio, and temperature, have been studied to optimize the synthesis. nih.gov For instance, tert-amyl alcohol has been identified as a suitable greener solvent for this reaction. researchgate.net

The application of continuous-flow microreactor systems for the enzymatic synthesis of pyrazinamide derivatives represents a significant advancement in process efficiency and sustainability. nih.gov These systems offer superior mass and heat transfer, precise control over residence time, and potential for automation and cost-effective scale-up. nih.gov

In a continuous-flow setup, solutions of the pyrazine ester (e.g., this compound) and an amine in a suitable solvent are continuously passed through a reactor containing the immobilized enzyme, Lipozyme® TL IM. nih.gov This method has been shown to produce a series of pyrazinamide derivatives efficiently, with one study achieving a maximum yield of 91.6% at 45 °C with a residence time of just 20 minutes. researchgate.net This continuous-flow enzymatic strategy provides a more efficient and environmentally friendly alternative to traditional batch reactions. nih.govresearchgate.net

Table: Comparison of Batch vs. Continuous-Flow Enzymatic Synthesis

Parameter Continuous-Flow Reactor Shaker Reactor (Batch)
Substrates Pyrazine-2-carboxylate (B1225951), Benzylamine Pyrazine-2-carboxylate, Benzylamine
Enzyme Lipozyme® TL IM (870 mg) Lipozyme® TL IM (870 mg)
Solvent tert-Amyl alcohol tert-Amyl alcohol
Temperature 45 °C 45 °C
Reaction Time 20 minutes (residence time) 17 hours
Stirring/Flow Rate 31.2 μL min⁻¹ 160 rpm

Data adapted from a study on the green synthesis of pyrazinamide. nih.gov

Formation of Bipyrazine Derivatives

This compound serves as a key intermediate in the synthesis of more complex heterocyclic structures, such as 5,5'-dimethyl-2,2'-bipyrazine derivatives. iucr.orgiucr.org These bipyrazine compounds are of interest for their ability to coordinate with transition metals, finding applications in areas like solar energy conversion studies. iucr.orgresearchgate.net The structural integrity of the methyl pyrazine component in the starting material is largely maintained in the final bipyrazine product. iucr.org The synthetic pathway leverages the carboxylate group for further chemical modifications that lead to the coupling of two pyrazine rings.

Applications in Transition Metal Coordination for Solar Energy Conversion

While direct applications of this compound in solar energy conversion are not extensively documented, the broader class of pyrazine-based ligands plays a significant role in the development of photosensitizers for Dye-Sensitized Solar Cells (DSSCs). researchgate.netrsc.org Pyrazine-containing molecules are utilized for their favorable photophysical and electrochemical properties, which can be finely tuned through synthetic modifications. rsc.org

In DSSCs, ruthenium(II) polypyridyl complexes are benchmark photosensitizers. researchgate.netrsc.org Ligands incorporating pyrazine moieties can be used in these complexes to modify their light-harvesting capabilities and electronic properties. researchgate.netacs.org For instance, pyrazine derivatives can act as acceptors or auxiliary acceptors in D–π–A (Donor–π–Acceptor) organic dyes, which are crucial for efficient intramolecular charge transfer upon light absorption. rsc.orgrsc.org The design of pyrazine-based sensitizers has led to high power conversion efficiencies (PCEs), in some cases surpassing those of standard ruthenium dyes. rsc.orgrsc.org

Advanced Synthetic Strategies for Pyrazine Carboxylates

The inherent electron-deficient nature of the pyrazine ring can make direct functionalization challenging. cmu.edu Consequently, advanced cross-coupling and cycloaddition reactions have become indispensable tools for the synthesis of functionalized pyrazine carboxylates and their derivatives.

Suzuki–Miyaura Coupling in Pyrazine Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, widely used in the synthesis of biaryls and functionalized heterocycles. researchgate.net This palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate. organic-chemistry.org The catalytic cycle typically involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst.

This methodology is highly applicable to the synthesis of aryl-substituted pyrazines. Due to the wide availability of arylboronic acids, various substituents can be introduced onto a pyrazine core. researchgate.netrsc.org The reaction is tolerant of many functional groups and often proceeds in high yields. rsc.org Palladium catalysts with specialized phosphine (B1218219) ligands, such as dialkylbiphenylphosphines, have been developed to efficiently couple challenging nitrogen-containing heterocyclic substrates, including halopyridines and by extension, halopyrazines, which can be prone to catalyst inhibition. organic-chemistry.org This makes Suzuki-Miyaura coupling an essential strategy for creating complex pyrazine derivatives from simpler halogenated precursors. nih.govtandfonline.com

Table 1: Examples of Suzuki-Miyaura Coupling with Heterocyclic Substrates

Halide SubstrateBoronic Acid/EsterCatalyst SystemYieldReference
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd(OAc)₂ / SPhos99% organic-chemistry.org
5-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd(OAc)₂ / SPhos82% organic-chemistry.org
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(OAc)₂ / K₂CO₃Moderate to good researchgate.net
Halopyridopyrimidinones(Het)arylboronic acidsPalladium-basedGood to excellent rsc.org

"Click Chemistry" and Benzotriazole (B28993) Chemistry in Pyrazine Conjugate Synthesis

Click Chemistry: The term "click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. This reaction's reliability and biocompatibility have made it a powerful tool for conjugating different molecular fragments. For pyrazine synthesis, a pyrazine molecule functionalized with either an azide or an alkyne group can be "clicked" onto another molecule containing the complementary functional group. This modular approach allows for the straightforward creation of complex pyrazine-triazole conjugates, which have applications in medicinal chemistry and materials science. acs.org

Benzotriazole Chemistry: Benzotriazole is a highly versatile synthetic auxiliary. nih.govlupinepublishers.comindexcopernicus.comlupinepublishers.com It can be easily introduced into a molecule, activate it for subsequent reactions, and then function as an excellent leaving group. nih.govnih.gov This methodology is valuable in heterocyclic chemistry. For instance, benzotriazole can be used to synthesize pyrazine conjugates and fused systems. In one application, the benzotriazolyl anion can act as a nucleophile, substituting a halide on a pyrazine ring. The resulting N-substituted benzotriazole-pyrazine can then undergo further transformations, such as intramolecular cyclization, to form more complex, fused heterocyclic systems. nih.gov This utility makes benzotriazole an ideal tool for constructing novel molecular architectures that would be difficult to assemble using other methods. lupinepublishers.comindexcopernicus.comlupinepublishers.com

Metal-Organic Framework (MOF) Synthesis utilizing Pyrazine Carboxylates

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). Pyrazine carboxylates are excellent candidates for ligands in MOF synthesis due to their rigid structure and multiple coordination sites (the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group).

Various pyrazine carboxylate derivatives have been used to construct novel MOFs with diverse structures and properties. For example, pyrazine-2,3-dicarboxylate has been used to synthesize a 3D silver(I) framework, {[Ag4(μ4-pzdc)2(μ-en)2]·H2O}n, which demonstrates a previously unseen coordination mode for the ligand. researchgate.net Similarly, 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine has been employed to create highly porous zinc-based MOFs with high surface areas, which show potential for the selective adsorption of CO2 and light hydrocarbons. rsc.org

Other pyrazine-based ligands have been used to create MOFs with interesting functionalities. Molybdenum-based MOFs using pyrazine itself as a linker, with the formula fac-Mo(CO)₃(pyz)₃/₂, have been investigated as materials for the controlled storage and delivery of carbon monoxide, which has therapeutic potential. nih.gov Cobalt(II) has also been used with pyrazine and other carboxylate ligands to form 3D frameworks with notable gas adsorption and magnetic properties. nih.gov The ability to tune the structure and function of these materials by choosing specific metal ions and pyrazine-based ligands makes this a vibrant area of research.

Table 2: Examples of MOFs Utilizing Pyrazine-Based Ligands

LigandMetal Ion(s)Framework Name/FormulaDimensionalityKey Feature/ApplicationReference
Pyrazine-2,3-dicarboxylate (pzdc)Silver(I){[Ag₄(μ₄-pzdc)₂(μ-en)₂]·H₂O}n3DNovel coordination mode, potential for gas storage researchgate.net
Pyrazine (pyz)Molybdenum(0)fac-Mo(CO)₃(pyz)₃/₂3DCO-releasing material (CORM) nih.gov
Pyrazine (pz) & 2,2′-bithiophen-5,5′-dicarboxylateCobalt(II)[Co₃(btdc)₃(pz)(dmf)₂]·4DMF·1.5H₂O3DPorous, antiferromagnetic interactions nih.gov
2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H₄TCPP)Zinc(II)Zn₂(TCPP)(DPB)3DHigh porosity, selective gas adsorption (CO₂, hydrocarbons) rsc.org

Spectroscopic and Crystallographic Analyses in Academic Research

Structural Elucidation Techniques

The elucidation of the molecular structure of Methyl 5-methylpyrazine-2-carboxylate has been accomplished through detailed instrumental analysis, providing insights into its conformation, bonding, and crystal lattice structure.

X-ray crystallography has provided a definitive look at the solid-state structure of this compound.

The molecule is characterized by a nearly planar arrangement of its non-hydrogen atoms. chemicalbook.comresearchgate.net A critical parameter in its conformation is the dihedral angle between the pyrazine (B50134) ring and the ester group. Studies have determined this angle to be 5.4 (1)°, indicating that the ester group is only slightly twisted out of the plane of the aromatic ring. chemicalbook.comresearchgate.netnist.gov

Table 1: Key Dihedral Angle

Planes Angle (°)
Pyrazine Ring & C—C(O)—O Plane 5.4 (1)

Data sourced from IUCrData. chemicalbook.comresearchgate.net

In its crystalline form, molecules of this compound are connected through a network of weak hydrogen bonds. chemicalbook.comnist.gov Specifically, C—H⋯N and C—H⋯O interactions are present. chemicalbook.com These bonds link adjacent molecules to form distinct sheets that are parallel to the (100) crystal plane. chemicalbook.comresearchgate.net These sheets are then further connected by additional C—H⋯N and C—H⋯O hydrogen bonds, creating a comprehensive three-dimensional network. nist.gov

The compound crystallizes in a monoclinic system with a P2₁ space group. researchgate.net The unit cell contains two molecules (Z = 2). researchgate.net The precise dimensions and characteristics of the unit cell were determined at a temperature of 150 K. researchgate.net

Table 2: Crystal and Unit Cell Data

Parameter Value
Chemical Formula C₇H₈N₂O₂
Formula Weight 152.15
Crystal System Monoclinic
Space Group P2₁
a (Å) 3.8872 (1)
b (Å) 6.8386 (3)
c (Å) 13.6279 (5)
β (°) 93.303 (2)
Volume (ų) 361.67 (2)
Z 2
Temperature (K) 150

Data sourced from IUCrData. researchgate.net

NMR spectroscopy is a fundamental technique for determining the structure of organic compounds in solution by observing the magnetic properties of atomic nuclei.

Detailed experimental ¹H NMR chemical shift assignments for this compound were not available in the surveyed academic literature. While data exists for related compounds such as Methyl pyrazine-2-carboxylate (B1225951), these are not directly applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for identifying the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, seven distinct signals are expected, corresponding to each unique carbon atom in the structure. The chemical shifts (δ) are influenced by the electronic environment of each carbon atom.

The expected chemical shifts are based on established ranges for similar chemical environments. The carbon of the ester carbonyl group (C=O) is typically found significantly downfield, generally in the 165-180 ppm range, due to the deshielding effect of the attached oxygen atoms. oregonstate.edulibretexts.org The four carbon atoms of the pyrazine ring are expected to resonate in the aromatic region, typically between 120 ppm and 160 ppm. The specific shifts of these ring carbons are influenced by the positions of the nitrogen atoms and the substituent groups. The carbon of the methoxy (B1213986) group (-OCH₃) attached to the ester is anticipated to appear around 50-60 ppm. The methyl group (-CH₃) attached to the pyrazine ring is the most shielded, and its signal is expected to be the furthest upfield, typically in the 10-25 ppm range. libretexts.org

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ) in ppm
Ester Carbonyl (-C =O) 165 - 180
Pyrazine Ring Carbons 120 - 160
Methoxy Carbon (-OC H₃) 50 - 60
Methyl Carbon (-C H₃) 10 - 25

Note: These are predicted ranges. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

Key expected absorption bands include:

C-H Stretching: Aromatic C-H stretching vibrations from the pyrazine ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups are observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group is a prominent feature, typically appearing in the region of 1720-1750 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring are expected to produce several bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: The spectrum will also show C-O stretching bands associated with the ester group. The asymmetric C-O-C stretch usually appears in the 1250-1300 cm⁻¹ range, while the symmetric stretch is found at a lower frequency.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Ester C=O Stretch 1720 - 1750
Pyrazine Ring C=N, C=C Stretch 1400 - 1600

Analytical Methodologies for Purity and Characterization

To ensure the quality and reliability of the compound for any application, rigorous analytical methods are used to determine its purity and confirm its identity.

Gas Chromatography (GC) and GC/Mass Spectrometry (GC/MS)

Gas Chromatography (GC) is a technique used to separate volatile compounds. When coupled with a Mass Spectrometry (MS) detector (GC/MS), it becomes a powerful tool for both separation and identification. For this compound, GC is utilized to assess its purity by detecting any volatile impurities. oregonstate.edu The retention time, the time it takes for the compound to pass through the GC column, is a characteristic property under specific experimental conditions.

The MS component provides structural information by fragmenting the molecule and measuring the mass-to-charge ratio (m/z) of these fragments. The mass spectrum will show a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound, which is 152.15 g/mol . nih.govchemicalbook.com The fragmentation pattern provides a fingerprint that helps to confirm the molecule's structure. This technique is crucial for quality control and for monitoring the progress of its synthesis. oregonstate.edu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary analytical method for determining the purity of non-volatile or thermally sensitive compounds like this compound. This technique separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. The purity of the compound and its precursors, such as 5-Methylpyrazine-2-carboxylic acid, is routinely assessed using HPLC, with purity levels often required to be above 98% for research and pharmaceutical applications. organicchemistrydata.org By comparing the peak area of the target compound to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₇H₈N₂O₂). This comparison is critical for verifying the empirical formula and assessing the sample's purity, ensuring no significant inorganic or non-carbon-containing impurities are present. For a related compound, methyl pyrazine-2-carboxylate, elemental analysis has been used to confirm its composition.

**Table 3: Elemental Composition of this compound (C₇H₈N₂O₂) **

Element Symbol Theoretical Mass %
Carbon C 55.26%
Hydrogen H 5.30%
Nitrogen N 18.41%
Oxygen O 21.03%

Note: Values are calculated based on the molecular formula C₇H₈N₂O₂ and atomic masses.

Computational Chemistry and Theoretical Studies of Methyl 5 Methylpyrazine 2 Carboxylate

Computational chemistry provides powerful tools for understanding the structure, properties, and potential biological activity of molecules like methyl 5-methylpyrazine-2-carboxylate. Through methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, Density Functional Theory (DFT), and molecular docking, researchers can predict molecular behavior and guide the design of new, more effective derivatives.

Biocatalysis and Biodegradation of Pyrazine Compounds

Microbial Biosynthesis Pathways

Microorganisms have developed sophisticated enzymatic machinery capable of synthesizing a variety of pyrazine (B50134) structures. These pathways are of significant interest for industrial biotechnology, offering environmentally friendly alternatives to chemical synthesis. nih.govnih.gov The biosynthesis of 5-methylpyrazine-2-carboxylic acid, a key intermediate for pharmaceuticals, is a prime example of harnessing microbial power. nih.govpatsnap.com

Production of 5-Methylpyrazine-2-carboxylic Acid from 2,5-Dimethylpyrazine (B89654)

A key biocatalytic route to 5-methylpyrazine-2-carboxylic acid (MPCA) involves the selective oxidation of the readily available precursor, 2,5-dimethylpyrazine (DMP). nih.govpatsnap.com This transformation leverages a multi-step enzymatic cascade that precisely modifies one of the two identical methyl groups on the pyrazine ring.

The successful bioconversion of DMP to MPCA is achieved through the coordinated action of three enzymes originally from the xylene degradation pathway of Pseudomonas putida. nih.govsigmaaldrich.com

Xylene Monooxygenase (XMO): This is the initial and rate-limiting enzyme. It catalyzes the hydroxylation of one methyl group of DMP to form 5-methyl-2-pyrazinemethanol. nih.gov XMO is composed of two subunits, encoded by the xylM and xylA genes, and has been shown to have a relaxed substrate specificity, allowing it to act on pyrazine derivatives. sigmaaldrich.comnih.gov

Benzyl Alcohol Dehydrogenase (BADH): The alcohol intermediate is then oxidized by BADH to form 5-methyl-2-pyrazinecarboxaldehyde. sigmaaldrich.comnih.gov This enzyme is a crucial link in the oxidative pathway. nih.gov

Benzaldehyde Dehydrogenase (BZDH): In the final step, BZDH catalyzes the oxidation of the aldehyde to the desired product, 5-methylpyrazine-2-carboxylic acid. sigmaaldrich.comnih.gov

This three-step oxidation cascade, originally for degrading aromatic hydrocarbons like toluene (B28343) and xylene, has been effectively repurposed for the specific synthesis of MPCA. nih.gov

To create an efficient whole-cell biocatalyst, researchers have heterologously expressed the genes for XMO, BADH, and BZDH from Pseudomonas putida in Escherichia coli. nih.govsigmaaldrich.com This approach allows for high-level production of the necessary enzymes in a well-characterized and easily manipulated host organism.

Significant improvements in MPCA yield have been achieved through various metabolic engineering strategies: sigmaaldrich.com

Plasmid-based Expression: Initial constructs using plasmids to carry the enzyme-encoding genes successfully produced MPCA, with titers reaching up to 5.0 g/L. nih.govsigmaaldrich.com

Condition Optimization: By optimizing reaction conditions, the titer was increased to 9.1 g/L. sigmaaldrich.com

RBS Engineering: Fine-tuning the expression levels of the XMO subunits by optimizing the ribosome binding sites (RBS) further boosted the MPCA titer to 10.2 g/L. sigmaaldrich.com

Genomic Integration: For a more stable and industrially viable system, the genes were integrated directly into the E. coli genome using CRISPR/Cas9 technology. This eliminated the need for plasmids and antibiotics. Further balancing the copy numbers of the XMO subunit genes in the genome resulted in a remarkable MPCA titer of 15.6 g/L with a 100% conversion of the DMP substrate. sigmaaldrich.com

Table 1: Enhancement of MPCA Production in Engineered E. coli
Engineering StrategyMPCA Titer (g/L)Reference
Plasmid-based expression of XMO, BADH, BZDH5.0 nih.govsigmaaldrich.com
Optimization of reaction conditions9.1 sigmaaldrich.com
RBS optimization for XMO subunits10.2 sigmaaldrich.com
Genomic integration and gene copy number balancing15.6 sigmaaldrich.com

The precursor for MPCA synthesis, 2,5-dimethylpyrazine (DMP), can itself be produced through microbial fermentation, most notably from the amino acid L-threonine. asm.orgnih.gov This pathway has been extensively studied in bacteria such as Bacillus subtilis and engineered E. coli. asm.orgnih.gov

The key steps in this bioconversion are: asm.orgnih.gov

Dehydrogenation: L-threonine is first oxidized to L-2-amino-acetoacetate by the enzyme L-threonine-3-dehydrogenase (TDH). asm.orgnih.gov

Decarboxylation: The unstable L-2-amino-acetoacetate spontaneously decarboxylates to form aminoacetone. asm.orgnih.gov

Condensation and Dehydrogenation: Two molecules of aminoacetone then undergo a non-enzymatic, pH-dependent condensation and subsequent dehydrogenation to form the stable 2,5-dimethylpyrazine ring. asm.orgnih.gov

Metabolic engineering efforts in E. coli have focused on overexpressing TDH and NADH oxidase (to regenerate the NAD+ cofactor) while deleting competing pathways to channel the metabolic flux towards DMP production, achieving titers over 1 g/L. nih.gov

Enzymatic Transformations in Pyrazine Derivatives

Beyond the synthesis of the basic pyrazine ring, enzymes are employed for a variety of transformations to create diverse pyrazine derivatives. These chemo-enzymatic approaches offer high selectivity and milder reaction conditions compared to traditional chemical methods. acs.org For instance, lipases have been effectively used to catalyze the amidation of pyrazine esters to produce pyrazinamides, important pharmaceutical compounds. This biocatalytic method avoids harsh chemical reagents and simplifies the synthesis process.

Microbial Degradation and Bioremediation

While some microorganisms synthesize pyrazines, others have evolved the ability to degrade them. nih.gov This microbial metabolism is crucial for the natural cycling of these compounds and presents opportunities for bioremediation of contaminated environments. researchgate.netnih.gov Bacteria capable of using substituted pyrazines as their sole source of carbon and energy have been isolated. nih.gov

Research has identified several bacterial genera with the ability to break down pyrazine compounds in wastewater and other contaminated matrices. These include Bacillus sp., Flavobacterium sp., Corynebacterium sp., and Pseudomonas sp. The degradation pathways and the specific enzymes involved are still under investigation, but their existence highlights the potential for using these microorganisms in bioremediation strategies to clean up industrial waste. nih.gov The antimicrobial properties of some alkylpyrazines also suggest their potential application in controlling spoilage microbes in food products. mdpi.comnih.govoup.com

Table 2: Mentioned Compounds
Compound Name
Methyl 5-methylpyrazine-2-carboxylate
5-Methylpyrazine-2-carboxylic acid (MPCA)
2,5-Dimethylpyrazine (DMP)
Xylene
L-threonine
Aminoacetone
5-methyl-2-pyrazinemethanol
5-methyl-2-pyrazinecarboxaldehyde
L-2-amino-acetoacetate
Toluene
Pyrazinamide (B1679903)

Degradation of Pyrazine Carboxylic Acids by Bacterial Strains

The biodegradation of pyrazine compounds, which are prevalent in nature and widely used as flavor additives, is a subject of ongoing research. nih.gov Several bacterial strains have been identified that can utilize substituted pyrazines as their sole source of carbon and energy. nih.gov The metabolic pathways often involve initial oxidation or hydroxylation steps, leading to the formation of various intermediates. nih.gov

The bacterium Pseudomonas putida has been shown to metabolize alkyl-substituted pyrazines, converting them into pyrazine carboxylic acids. nih.gov Specifically, research has demonstrated that Pseudomonas putida, when metabolizing toluene, can quantitatively transform 2,5-dimethylpyrazine into 5-methylpyrazinecarboxylic acid. nih.gov This conversion represents an oxidative process where a methyl group on the pyrazine ring is oxidized to a carboxylic acid functional group.

Various other bacterial genera are also capable of degrading pyrazine structures.

Mycobacterium sp. A newly discovered species, Mycobacterium sp. strain DM-11, has demonstrated the ability to degrade 2,3-diethyl-5-methylpyrazine (B150936). nih.gov This strain can use the pyrazine compound as a sole source of carbon, nitrogen, and energy. researchgate.net The degradation process requires molecular oxygen and results in the release of ammonium (B1175870) into the culture medium, indicating the cleavage and breakdown of the nitrogen-containing pyrazine ring. nih.gov Studies have shown that the degradation pattern for trisubstituted pyrazines by this bacterium follows a similar metabolic pathway to that of disubstituted pyrazines. researchgate.net

Ralstonia/Burkholderia sp. Species within the genera Ralstonia and Burkholderia are known for their metabolic versatility and widespread presence in natural environments like soil and wastewater. researchgate.netmdpi.com While direct studies on the degradation of this compound are limited, their activity on other aromatic compounds provides a model for potential degradation pathways. For instance, Burkholderia fungorum can degrade toluene through a pathway that involves the formation of catechols (dihydroxylated intermediates) and subsequent ortho-cleavage of the aromatic ring. researchgate.netnih.gov Similar degradation mechanisms have been observed in Ralstonia species, suggesting that these bacteria possess the enzymatic machinery to attack and break down substituted aromatic rings, a capability that could extend to pyrazine compounds. nih.gov

Bacterial Strains and Their Role in Aromatic Compound Degradation
Bacterial Strain/GenusSubstrate(s)Key Metabolic ActionSource(s)
Pseudomonas putida2,5-DimethylpyrazineOxidizes methyl group to a carboxylic acid. nih.gov
Mycobacterium sp. strain DM-112,3-Diethyl-5-methylpyrazineDegrades the pyrazine ring via a hydroxylated intermediate. nih.govresearchgate.net
Burkholderia fungorumTolueneMineralizes via ortho-cleavage pathway involving catechol intermediates. researchgate.netnih.gov
Ralstonia sp.3-MethylcatecholDemonstrates mineralization via a modified ortho pathway. nih.gov

A common initial step in the microbial degradation of aromatic compounds is hydroxylation, and this holds true for pyrazines. nih.gov

In the degradation of 2,3-diethyl-5-methylpyrazine by Mycobacterium sp. strain DM-11, the first identified intermediate is 5,6-diethyl-2-hydroxy-3-methylpyrazine. nih.gov The formation of this hydroxylated compound is a critical step that precedes the cleavage of the pyrazine ring. nih.gov The degradation of this hydroxylated intermediate is dependent on aerobic conditions and is accompanied by the release of ammonium. nih.gov

For bacteria like Burkholderia fungorum, the degradation of toluene proceeds through the formation of 3-methylcatechol, a dihydroxylated intermediate. researchgate.netnih.gov This catechol is then cleaved by dioxygenase enzymes to open the aromatic ring, leading to further breakdown. researchgate.net While this pathway is described for toluene, it illustrates a fundamental strategy—ring hydroxylation to facilitate cleavage—that is likely employed by these bacteria for other aromatic structures, including pyrazines. nih.gov

Degradation of 2,3-Diethyl-5-methylpyrazine by Mycobacterium sp. strain DM-11
Compound TypeChemical NameRole in PathwaySource(s)
Substrate2,3-Diethyl-5-methylpyrazineInitial compound utilized by the bacterium. nih.gov
Intermediate5,6-Diethyl-2-hydroxy-3-methylpyrazineFirst hydroxylated metabolite formed. nih.gov

Environmental Implications of Pyrazine Biodegradation

The biodegradation of pyrazines carries significant environmental implications, primarily related to pollution control and waste management. Pyrazines are recognized as a major class of malodorous compounds found in the exhaust gas streams of various food industries. nih.gov Their strong, often unpleasant, odors necessitate methods to degrade these compounds before they are released into the environment. nih.gov

Bacterial degradation represents a vital and environmentally friendly approach to remediate pyrazine-contaminated waste streams. The ability of microorganisms like Mycobacterium sp. to completely mineralize these compounds is particularly important. nih.gov However, the application of novel compounds can also pose environmental and health risks if not managed properly. oup.com Therefore, understanding the biodegradation process is crucial for risk assessment. oup.com The ultimate goal of biodegradation is the complete breakdown of a compound into harmless substances, and it is important to ensure that the resulting byproducts or residues are not ecotoxic. researchgate.net While much is known about the initial steps, the complete pathways and mechanisms of pyrazine ring cleavage by bacteria are still areas that require further investigation. nih.gov

Mechanistic Studies in Chemical Reactions

Oxidation Mechanisms of Pyrazine (B50134) Derivatives

The oxidation of alkylpyrazines is a critical process for the synthesis of pyrazine carboxylic acids, which are valuable intermediates in the pharmaceutical and flavor industries. chemicalbook.com The selective oxidation of one methyl group on a dimethylpyrazine scaffold presents a significant chemical challenge due to the symmetrical nature of the starting material and the strong oxidizing agents typically employed.

Formation of 5-Methylpyrazine-2-carboxylic Acid from 2,5-Dimethylpyrazine (B89654) via Oxidation

The synthesis of 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine is a key transformation. chemicalbook.com Because the two methyl groups on the 2,5-dimethylpyrazine ring are chemically equivalent, a primary challenge is preventing the reaction from proceeding to the di-oxidized product, pyrazine-2,5-dicarboxylic acid. google.com Various methods have been developed to achieve selective mono-oxidation.

Direct oxidation methods are often preferred for their simplicity. However, strong oxidizing agents like potassium permanganate (B83412) can easily oxidize both methyl groups. google.com This lack of selectivity leads to significant formation of the pyrazine-2,5-dicarboxylic acid byproduct, which complicates purification and reduces the yield of the desired monocarboxylic acid to as low as 40%. google.com Strategies to control this over-oxidation are central to the successful synthesis of 5-methylpyrazine-2-carboxylic acid.

Nitric Acid Oxidation with Vanadate Catalysts

The use of nitric acid in combination with catalysts is a known method for the oxidation of alkyl aromatic compounds. While specific studies on the vanadate-catalyzed nitric acid oxidation of 2,5-dimethylpyrazine are not extensively detailed in publicly available literature, the mechanism can be inferred from related processes, such as the oxidation of alkylpyridines (picolines) and other hydrocarbons. researchgate.netchimia.chrsc.org

In these systems, the reaction is generally understood to proceed through a radical mechanism. nih.gov Vanadium species, such as Vanadium(V), play a crucial role in the catalytic cycle. The process for oxidizing an alkyl side chain on a heterocyclic ring like pyrazine or pyridine (B92270) likely involves the following key steps:

Initiation : The vanadium catalyst, in a high oxidation state (V), is believed to abstract a hydrogen atom from the methyl group (the benzylic-like position) of the substrate. This generates an alkyl radical and a reduced form of the catalyst (e.g., Vanadium(IV)). nih.gov

Catalyst Regeneration : The reduced vanadium species is then re-oxidized back to its active Vanadium(V) state by nitric acid. This step regenerates the catalyst and produces nitrogen dioxide (NO₂) and other nitrogen oxides. nih.govlibretexts.org

Propagation : The generated nitrogen dioxide can then participate in the propagation of the radical chain, potentially by abstracting another hydrogen from a substrate molecule to form another alkyl radical. nih.gov

Termination/Product Formation : The alkyl radical reacts with oxidizing species in the medium to form the carboxylic acid.

Potassium Permanganate Oxidation Methodologies

Potassium permanganate (KMnO₄) is a powerful and common oxidizing agent used for converting alkyl side chains of aromatic and heterocyclic rings into carboxylic acids. google.comlibretexts.org The oxidation of 2,5-dimethylpyrazine with KMnO₄ is a direct, one-step method to produce 5-methylpyrazine-2-carboxylic acid. google.comgoogle.com

The primary mechanistic challenge is controlling the reaction to favor mono-oxidation. Since the two methyl groups are electronically identical, KMnO₄ does not inherently differentiate between them. A significant side reaction is the further oxidation of the desired 5-methylpyrazine-2-carboxylic acid to the byproduct pyrazine-2,5-dicarboxylic acid. google.com

Several methodologies have been developed to enhance the yield and selectivity of the mono-acid:

Stoichiometric Control : Theoretically, the oxidation of one mole of 2,5-dimethylpyrazine to the monocarboxylic acid requires two moles of KMnO₄. google.com Using a significant excess of permanganate increases the likelihood of di-oxidation. Therefore, carefully controlling the molar ratio of KMnO₄ to the pyrazine substrate is critical. Some methods intentionally use a substoichiometric amount of permanganate relative to the substrate to ensure the oxidant is the limiting reagent, which helps suppress the second oxidation step. google.com

Use of Inhibitors : Protonic solvents such as water, alcohols, or carboxylic acids can act as inhibitors. google.com These inhibitors are thought to moderate the reactivity of the permanganate, possibly by preventing it from further oxidizing the initially formed 5-methylpyrazine-2-carboxylic acid, thus reducing the formation of the dicarboxylic acid byproduct. google.com

Reaction Conditions : The reaction temperature is a crucial parameter. Lower temperatures, often in the range of 15–45 °C, are typically employed to slow down the reaction rate and improve selectivity. google.com The method of addition, such as adding the KMnO₄ solution dropwise or in portions, also helps to maintain a low concentration of the oxidant in the reaction mixture at any given time, further disfavoring the di-oxidation reaction. google.com

Under basic or neutral conditions, the reaction proceeds with the permanganate ion (MnO₄⁻) attacking the methyl group. The resulting carboxylic acid is formed as its potassium salt, while the manganese is reduced to manganese dioxide (MnO₂), an insoluble brown precipitate that can be removed by filtration. google.comnitrkl.ac.in

Table 1: Comparison of Oxidation Methodologies for 2,5-Dimethylpyrazine

Methodology Oxidizing Agent(s) Key Mechanistic Feature Primary Challenge Reported Yields References
Direct Oxidation Potassium Permanganate (KMnO₄)One-step oxidation of methyl group.Over-oxidation to pyrazine-2,5-dicarboxylic acid.40% to >75% (with optimization) google.com
Inhibited Oxidation KMnO₄ with protonic solventsModeration of KMnO₄ reactivity to protect the mono-acid product.Balancing inhibition with reaction rate and conversion.>60% google.com
Multi-Step Synthesis Various (e.g., N-oxidation, then KMnO₄)Oxidation of a chemically modified intermediate.Long reaction route, lower overall yield, sensitive intermediates.~47% (overall) google.com

Reaction Mechanisms in Derivatization

Methyl 5-methylpyrazine-2-carboxylate is itself a derivative of 5-methylpyrazine-2-carboxylic acid. The derivatization of pyrazine carboxylic acids, particularly into amides and heterocyclic systems, is fundamental to their application in medicinal chemistry.

Formation of Carboxamides from Pyrazine Carboxylic Acids

The conversion of a carboxylic acid to a carboxamide is a condensation reaction that requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. A common and effective method involves a two-step, one-pot procedure. mdpi.comresearchgate.net

Activation to Acyl Chloride : The pyrazine carboxylic acid is first treated with an activating agent, most commonly thionyl chloride (SOCl₂). mdpi.com The mechanism involves the lone pair on the carboxylic acid's hydroxyl oxygen attacking the electrophilic sulfur atom of SOCl₂. A chloride ion is expelled and subsequently removes the hydroxyl proton. The intermediate then collapses, eliminating sulfur dioxide (SO₂) and a chloride ion to form the highly reactive pyrazine-2-carbonyl chloride (an acyl chloride). libretexts.org

Nucleophilic Acyl Substitution : The resulting acyl chloride is not isolated but is reacted directly with a primary or secondary amine. mdpi.comnih.gov The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. A final deprotonation step, often facilitated by a base like pyridine present in the reaction mixture, yields the stable pyrazine carboxamide. nih.gov

Alternative coupling reagents can also be used to facilitate the direct amidation without forming the acyl chloride. Reagents like N-methylimidazole/methanesulfonyl chloride can activate the carboxylic acid, forming a highly activated species that is readily attacked by even weakly nucleophilic or electron-deficient amines to form the amide bond. researchgate.net

Table 2: Reagents for Pyrazine Carboxamide Formation

| Reagent(s) | Role | Intermediate | Mechanism | References | | :--- | :--- | :--- | :--- | :--- | :--- | | Thionyl Chloride (SOCl₂), then Amine | Activating Agent | Pyrazine-2-carbonyl chloride | Nucleophilic Acyl Substitution | mdpi.com, libretexts.org | | Methane Sulfonyl Chloride / N-Methylimidazole (NMI), then Amine | Activating Agents | Activated sulfonate ester | Nucleophilic attack on activated acid | researchgate.net | | Titanium Tetrachloride (TiCl₄) with Amine | Lewis Acid Catalyst / Activating Agent | Titanium-carboxylate adduct | Direct amidation | nih.gov |

Cyclization Reactions of Pyrazine Carboxylic Acid Hydrazides

Pyrazine carboxylic acid hydrazides (or carbohydrazides) are versatile intermediates for synthesizing fused heterocyclic systems, such as triazolopyrazines or oxadiazolyl-pyrazines. These reactions involve the condensation of the hydrazide moiety with a suitable one- or two-carbon electrophile, followed by intramolecular cyclization and dehydration.

A representative mechanism is the reaction of a hydrazide with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate). nih.gov This reaction can lead to the formation of 1,3,4-oxadiazolone rings.

The proposed mechanism proceeds as follows:

Acylation of the Hydrazide : The terminal nitrogen (-NH₂) of the pyrazine carbohydrazide (B1668358) acts as a nucleophile, attacking an electrophilic carbonyl carbon provided by the phosgene equivalent.

Intramolecular Cyclization : An intermediate is formed which possesses both a nucleophilic nitrogen (from the hydrazide backbone) and an electrophilic carbonyl group. The nitrogen atom then attacks the carbonyl carbon in an intramolecular fashion.

Dehydration/Elimination : The resulting five-membered cyclic intermediate eliminates a molecule of water (or related leaving groups depending on the specific reagents) to form the stable, aromatic 1,3,4-oxadiazolone ring fused or attached to the pyrazine core.

In some cases, competitive cyclization can occur. For example, when reacting hydrazidoalcohols with triphosgene, the reaction pathway can be directed towards either an oxazolidinone (from reaction at the alcohol and adjacent NH) or an oxadiazolone (from reaction at the two hydrazide nitrogens). nih.gov The outcome can be controlled by factors such as the rate of addition of the cyclizing agent. nih.gov

Applications in Advanced Materials and Nanotechnology

Coordination Chemistry with Transition Metals

The coordination chemistry of pyrazine (B50134) derivatives is a rich field, driven by the ability of the pyrazine ring's nitrogen atoms to coordinate with metal centers. The addition of a carboxylate group, as found in the derivatives of Methyl 5-methylpyrazine-2-carboxylate, introduces further coordination possibilities, leading to materials with diverse structures and properties. The crystal structure of this compound itself reveals a nearly planar arrangement of its non-hydrogen atoms. iucr.orgresearchgate.net This planarity is a key feature, as the compound serves as an intermediate in the synthesis of bipyrazine derivatives used to coordinate with transition metals for applications such as solar energy conversion. iucr.orgresearchgate.net

Pyrazine carboxylates, including the ligand derived from this compound, are highly effective ligands in coordination chemistry. nih.gov They possess two distinct donor groups: the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate functional group. This dual functionality allows them to act as versatile linkers, bridging multiple metal centers to form coordination polymers. rsc.org The pyrazine ring itself is an attractive bridging ligand due to the lone pairs on its nitrogen atoms and its aromatic nature, which can facilitate electronic communication between metal centers. acs.org The carboxylate group adds another layer of functionality, often participating in chelating or bridging interactions. rsc.org

The coordination of the metal ion typically involves the azomethine nitrogen atom and a nitrogen atom from the pyrazine ring, making the ligand bidentate. nih.gov The combination of these donor sites allows for a variety of coordination modes, leading to the formation of one-, two-, or three-dimensional networks. The specific structure is influenced by factors such as the choice of metal ion, reaction conditions, and the presence of other coordinating molecules or counter-ions.

Table 1: Common Coordination Modes of Pyrazine Carboxylate Ligands

Coordination Mode Description
Monodentate The ligand binds to a single metal center through one of the pyrazine nitrogen atoms.
Bidentate Chelating The ligand binds to a single metal center using one pyrazine nitrogen and the adjacent carboxylate oxygen.
Bidentate Bridging The ligand links two different metal centers, for example, using both pyrazine nitrogen atoms.
Tridentate The ligand binds to one or more metal centers using a combination of three donor atoms (e.g., two nitrogens and one oxygen).
Multidentate Bridging The ligand bridges multiple metal centers using various combinations of its nitrogen and oxygen donor atoms, leading to extended framework structures.

Lanthanide Metal-Organic Frameworks (Ln-MOFs) are a class of crystalline materials constructed from lanthanide ions linked together by organic ligands. rsc.org These materials are of significant interest due to their unique luminescent, magnetic, and catalytic properties. nih.gov Ligands containing carboxylate groups are frequently used to build robust Ln-MOFs. nih.gov

The ligand 5-methyl-2-pyrazinecarboxylic acid, obtained from this compound, is a suitable organic linker for the synthesis of Ln-MOFs. The synthesis typically involves solvothermal or hydrothermal methods, where the lanthanide salt and the organic ligand are heated in a solvent. researchgate.net This process facilitates the self-assembly of the metal ions and ligands into a crystalline, porous framework. The resulting Ln-MOFs can exhibit complex three-dimensional structures with channels and pores. researchgate.net For instance, Ln-MOFs constructed with pyrazine-2,3,5,6-tetracarboxylate, a related ligand, form 3D open frameworks with irregular channels. researchgate.net The coordination environment around the lanthanide ions in such frameworks can be variable, often involving eight or nine coordinate centers. researchgate.net The combination of the luminescent properties of lanthanide ions with the structural diversity of MOFs makes these materials a unique platform for developing advanced functional materials. mdpi.comnih.gov

Table 2: Examples of Lanthanide MOFs with N-Heterocyclic Carboxylate Ligands

Lanthanide Ion (Ln³⁺) Ligand Framework Dimensionality Key Feature Reference
Gd³⁺, Tb³⁺ Pyrazine-2,3,5,6-tetracarboxylate 3D Complex open framework with irregular channels. researchgate.net
Gd³⁺, Tb³⁺, Dy³⁺, Ho³⁺, Er³⁺ Pyrazine-2,3-dicarboxylate 2D or 3D Forms heterometallic frameworks with Ag⁺, exhibiting slow magnetic relaxation. acs.org
Eu³⁺, Tb³⁺ Benzene-1,3,5-tricarboxylate (BTC) 3D Serves as a prototype for luminescent sensors. rsc.org
Eu³⁺ 4,4′,4″,4‴-pyrazine-2,3,5,6-tetrayl-tetrabenzoate 3D Pyrazine functionalization enhances luminescence for sensing applications. acs.org

Potential in Sensing Technologies

Metal-Organic Frameworks, particularly those incorporating lanthanide ions, have emerged as a promising class of materials for chemical sensing. mdpi.comnih.gov Their high porosity, large surface area, and tunable luminescent properties make them ideal candidates for detecting a wide range of chemical species with high sensitivity and selectivity. mdpi.commdpi.com

The integration of MOFs into biosensors is a rapidly developing field of research. nih.gov Luminescent Ln-MOFs are especially attractive for this purpose, as their characteristic sharp emission bands can be modulated by interactions with biomolecules. mdpi.com The general principle involves a "turn-on" or "turn-off" fluorescent response, where the luminescence of the MOF is either enhanced or quenched upon binding with a specific analyte. nih.gov

MOFs built with pyrazine-functionalized ligands have demonstrated significant potential in this area. For example, pyrazine-functionalized bio-MOFs have been successfully used for the selective luminescence sensing of antibiotics. nih.gov Similarly, a europium-based MOF with a pyrazine-functionalized linker showed high sensitivity for phosphate (B84403) anions. acs.org Other pyrazine-based MOFs have been developed to detect carcinoid biomarkers. acs.org

While the direct application of this compound in a reported biosensor is not extensively documented, its potential is substantial. By using this compound as a precursor to the 5-methyl-2-pyrazinecarboxylate linker, novel Ln-MOFs can be designed. These custom MOFs could be tailored for the selective detection of specific biomolecules. The integration of such MOFs into sensing devices, like electrochemical sensors or fluorescent test papers, could lead to the development of new diagnostic tools. nih.govrsc.orgresearchgate.net The inherent tunability of MOFs at the molecular level allows for fine-control over the sensing performance, paving the way for highly specific and sensitive biosensors. nih.gov

Pharmacological and Biological Research Applications

Antimicrobial and Antitubercular Activity Studies

The emergence of drug-resistant microbial and tubercular strains has necessitated the search for novel therapeutic agents. Derivatives of Methyl 5-methylpyrazine-2-carboxylate have shown promise in this area.

A notable area of investigation has been the synthesis and evaluation of 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives for their activity against Mycobacterium tuberculosis. Following the structure of the frontline anti-tubercular drug pyrazinamide (B1679903), researchers have created new series of compounds with significant inhibitory potential. researchgate.netresearchgate.net

In one study, a series of 5-methylpyrazine-2-carbohydrazide derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv. Several of these compounds demonstrated noteworthy anti-tubercular activity. researchgate.netresearchgate.net Another line of research focused on creating hybrid molecules by fusing pyrazine-2-carbohydrazide (B1222964) with other pharmacophores, resulting in moderate antitubercular action. citedrive.com

Table 1: Antitubercular Activity of 5-Methylpyrazine-2-Carbohydrazide Derivatives This table is interactive. Click on headers to sort.

Compound ID Derivative Structure MIC (µg/mL) vs. M. tuberculosis H37Rv Reference
PM Series (various) Substituted 5-methylpyrazine-2-carbohydrazides Not individually specified, but seven compounds showed "remarkable" activity researchgate.net, researchgate.net
Hybrid Molecules Pyrazine-2-carbohydrazide fused with diphenyl ether/piperazinyl derivative 15.625–125 citedrive.com
N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide Thiosemicarbazide derivative 16.87 (IC90) sigmaaldrich.com
6a, 6e, 6h, 6j, 6k, 7e Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide IC50 ranging from 1.35 to 2.18 µM nih.gov, rsc.org

Hydrazone derivatives of 5-methylpyrazine-2-carbohydrazide have been investigated for their potential to inhibit urease. researchgate.net Urease is an enzyme that plays a role in the pathogenesis of infections caused by certain bacteria, such as Helicobacter pylori. The study revealed that while some synthesized hydrazones showed urease inhibition activity, the precursor, 5-methylpyrazine-2-carbohydrazide, was found to be inactive. One of the tested hydrazones, (E)-N'-(4-chlorobenzylidene)-5-methylpyrazine-2-carbohydrazide, exhibited an IC50 value of 232.6 ± 1.18 µM against urease. researchgate.net

The antibacterial and antifungal potential of derivatives of this compound has been a subject of several studies. A series of 5-methylpyrazine-2-carbohydrazide derivatives were synthesized and evaluated for their in-vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Salmonella typhi, Escherichia coli) bacteria. itmedicalteam.pl

The results indicated that derivatives containing nitrobenzaldehyde (2, 3, and 4-nitro) showed promising activity against both classes of bacteria. itmedicalteam.pl Other derivatives showed selective activity against Gram-positive strains. itmedicalteam.pl In another study, pyrazine-2-carbohydrazide derivatives showed more potent activity against Gram-positive bacteria compared to Gram-negative bacteria.

Furthermore, pyrazine (B50134) carbohydrazide (B1668358) based hydrazones were synthesized from 5-methylpyrazine-2-carboxylic acid and evaluated for their antimicrobial activity. researchgate.net Some of these compounds exhibited moderate activity against the tested microbial strains.

Table 2: Antibacterial Activity of 5-Methylpyrazine-2-Carbohydrazide Derivatives This table is interactive. You can filter the data by entering text in the search box.

Compound ID Bacterial Strain Activity/MIC Reference
PM 8-10 S. aureus, B. subtilis, S. typhi, E. coli Promising activity itmedicalteam.pl
PM 1-4 S. aureus, B. subtilis Active itmedicalteam.pl
PM 1-2 S. typhi Active itmedicalteam.pl
PH01, PH02, PH03, PH04, PH08, PH09, PH10 S. aureus, B. subtilis Active
PH05, PH06, PH07 E. coli Active
PH12, PH14 S. typhi Active
P10, P4 C. albicans MIC: 3.125 µg/mL rjpbcs.com
P3, P4, P7, P9 E. coli MIC: 50 µg/mL rjpbcs.com
P6, P7, P9, P10 P. aeruginosa MIC: 25 µg/mL rjpbcs.com

Antioxidant Activity Investigations

The antioxidant properties of pyrazine derivatives have also been explored, with a focus on their ability to scavenge free radicals.

Hydrazone derivatives of 5-methylpyrazine-2-carbohydrazide have been assessed for their antioxidant potential. researchgate.net The study revealed that the precursor carbohydrazide exhibited the most significant antioxidant activity among the tested compounds. researchgate.net In a separate investigation, novel pyrazine-2-carboxylic acid derivatives of piperazines were synthesized and evaluated for their antioxidant activity using ABTS and DPPH methods. rjpbcs.com One of the compounds, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10), demonstrated good antioxidant activity. rjpbcs.com

Metabolism and Pharmacokinetics in Biological Systems

There is limited publicly available information regarding the metabolism and pharmacokinetic profile of this compound in biological systems. Studies on related pyrazine derivatives sometimes touch upon bioavailability, but a detailed metabolic pathway for the title compound has not been extensively reported in the reviewed literature. nih.gov Further research is required to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The synthesis of Methyl 5-methylpyrazine-2-carboxylate and related pyrazine (B50134) structures is an area ripe for innovation, with a strong emphasis on developing more efficient, sustainable, and environmentally benign processes.

Future research is likely to focus on "green chemistry" approaches that minimize waste and energy consumption. This includes the development of one-pot synthesis methods and the use of environmentally friendly solvents and catalysts. nih.gov Flow chemistry, which involves performing reactions in a continuous stream, offers precise control over reaction parameters, enhanced safety, and scalability, making it a promising avenue for the large-scale production of pyrazine derivatives. nih.govacs.org

Furthermore, the field is moving towards chemo-enzymatic and biocatalytic methods. The use of enzymes such as lipases and transaminases can offer high selectivity and milder reaction conditions compared to traditional chemical synthesis. nih.govresearchgate.net For instance, lipases have been successfully used in continuous-flow systems to catalyze the formation of pyrazinamide (B1679903) derivatives from pyrazine esters, a method that could be adapted for this compound. researchgate.net This approach not only provides a greener alternative but also allows for the synthesis of a diverse range of derivatives with high yields. researchgate.net

Synthetic ApproachKey Features & Future Directions
Green Chemistry - Development of one-pot syntheses. - Utilization of eco-friendly solvents and catalysts. - Application of flow chemistry for scalability and safety. nih.govacs.org
Chemo-enzymatic - Use of enzymes like lipases and transaminases for high selectivity. nih.govresearchgate.net - Milder reaction conditions, reducing energy consumption.
Biocatalysis - Continuous-flow enzymatic synthesis for efficient production. researchgate.net - Exploration of novel enzymes for broader substrate scope and improved stability.

Advanced Characterization Techniques

While standard analytical techniques are routinely used to characterize this compound, the application of advanced characterization methods can provide deeper insights into its structure, properties, and interactions.

Hyperpolarized Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the highly selective and sensitive detection of pyrazines, even in complex mixtures like edible oils. researchgate.net Future research could leverage this technique for real-time monitoring of synthetic reactions or for studying the metabolic fate of the compound in biological systems at very low concentrations.

Surface-Enhanced Raman Spectroscopy (SERS) offers another avenue for sensitive detection and characterization. By understanding the interactions between pyrazine derivatives and nanoparticle surfaces, SERS can be developed into a quantitative analytical tool for various applications, including in vitro assays. chemicalbook.comnih.gov

Terahertz (THz) Spectroscopy is an emerging technique that can provide unique "fingerprint" spectra for heterocyclic compounds based on their low-frequency vibrational modes. nih.govresearchgate.netnih.govfrontiersin.org This could be particularly useful for quality control, polymorphism studies, and the detection of subtle structural changes in different formulations of this compound.

TechniquePotential Applications for this compound
Hyperpolarized NMR- Real-time reaction monitoring. - In vivo metabolic studies at low concentrations. researchgate.net
SERS- Quantitative analysis in biological matrices. - Studying surface interactions and binding events. chemicalbook.comnih.gov
Terahertz Spectroscopy- Quality control and polymorphism screening. - Non-destructive analysis of solid-state forms. nih.govresearchgate.netnih.govfrontiersin.org

Computational Studies for Drug Design and Material Science

Computational modeling is becoming an indispensable tool in chemical research, offering predictive insights that can accelerate the discovery and development of new applications for this compound.

In the realm of drug design , computational approaches are being used to explore the potential of pyrazine derivatives as therapeutic agents. Techniques such as molecular docking can predict the binding affinity of these compounds to biological targets, helping to elucidate their mechanism of action. nih.gov In silico toxicity prediction models are also crucial for assessing the safety profile of new derivatives early in the drug discovery process. nih.gov The hybridization of pyrazine scaffolds with natural products is another promising strategy, and computational methods can guide the design of these hybrid molecules to enhance their bioactivity and reduce toxicity. nih.gov

Beyond medicine, computational studies are opening up new possibilities in material science . Density Functional Theory (DFT) calculations have been employed to evaluate the potential of pyrazine-based structures in the design of energetic materials. nih.govresearchgate.netnih.gov These studies can predict properties such as heat of formation, density, and detonation performance, guiding the synthesis of novel materials with tailored characteristics. nih.govresearchgate.netnih.gov Future research could extend these computational investigations to explore other material science applications, such as organic electronics or porous materials, where the electronic and structural properties of the pyrazine ring could be advantageous.

Exploration of New Biological Targets and Mechanisms

The pyrazine scaffold is a common feature in many biologically active compounds, suggesting that this compound and its derivatives may interact with a variety of biological targets.

High-throughput screening (HTS) of pyrazine-based compound libraries is a powerful strategy for identifying new biological activities. nih.gov This approach can rapidly test a large number of compounds against a wide array of biological targets, potentially uncovering novel therapeutic applications. nih.gov

Recent research has highlighted the potential of pyrazine derivatives in several therapeutic areas. For instance, some pyrazine-containing compounds have shown promise as anti-osteoporosis agents by inhibiting RANKL-induced activation of key signaling pathways. researchgate.net Others have been investigated as TGR5 agonists , which could be relevant for the treatment of metabolic disorders. arabjchem.org The anti-inflammatory, anticancer, antibacterial, and antioxidant activities of pyrazine derivatives also warrant further investigation to identify specific molecular targets and elucidate their mechanisms of action. nih.govnih.gov Understanding the mechanism of action of pyrazine carboxamides, for example, can provide insights into their antifungal properties and guide the development of more potent agents. nih.gov

Therapeutic AreaPotential Mechanism/Target
Osteoporosis Inhibition of RANKL-induced NF-κB and MAPK signaling. researchgate.net
Metabolic Disorders Agonism of the TGR5 receptor. arabjchem.org
Infectious Diseases Antifungal activity through disruption of cellular processes. nih.gov
Cancer & Inflammation Modulation of various signaling pathways. nih.govnih.gov

Biotechnological Production and Degradation Improvements

The application of biotechnology offers sustainable and efficient methods for both the production and degradation of this compound.

Significant strides have been made in the biotechnological production of the precursor, 5-methylpyrazine-2-carboxylic acid (MPCA). Researchers have developed a high-yield, plasmid-free whole-cell biocatalytic process using engineered Escherichia coli. nih.govnih.gov This system, which utilizes enzymes like xylene monooxygenase, has achieved high titers and complete substrate conversion, paving the way for commercial production. nih.govnih.gov Future improvements could focus on the enzymatic esterification of MPCA to directly produce the methyl ester. Lipase-catalyzed reactions, which have been successful for other pyrazine esters, are a promising avenue. researchgate.net Further optimization of fermentation conditions, such as substrate ratios and inducer concentrations, can also significantly enhance product yields. nih.govresearchgate.netnih.govnih.govmdpi.com The development of cell-free enzymatic cascades, where a series of purified enzymes are used in vitro, could offer even greater control and efficiency for the synthesis of the target compound. nih.govmdpi.comdntb.gov.ua

On the other end of the lifecycle, research into the biodegradation of pyrazine compounds is crucial for environmental remediation. Bacteria capable of using pyrazine-2-carboxylate (B1225951) as a sole nitrogen source have been isolated, and the initial steps of the degradation pathway, involving ring reduction, have been identified. nih.govnih.gov However, the complete mechanism of ring cleavage and further degradation remains an active area of research. nih.govresearchgate.net Future work could focus on metabolic engineering of microorganisms to enhance their degradation capabilities for pyrazine esters. researchgate.netnih.gov This could involve protein engineering of key hydrolases to improve their activity and stability, leading to more efficient bioremediation strategies for N-heterocyclic compounds. nih.govnih.govarabjchem.org

AreaFuture Research Directions
Production - Development of whole-cell or enzymatic processes for the direct esterification of MPCA. researchgate.net - Optimization of fermentation parameters for enhanced yields. nih.govresearchgate.netnih.govnih.govmdpi.com - Design of cell-free enzymatic cascades for controlled synthesis. nih.govmdpi.comdntb.gov.ua
Degradation - Elucidation of the complete microbial degradation pathways for pyrazine esters. nih.govresearchgate.net - Metabolic engineering of microorganisms for enhanced bioremediation. researchgate.netnih.gov - Protein engineering of hydrolases for improved degradation efficiency and stability. nih.govnih.govarabjchem.org

Q & A

Q. What are the key physicochemical properties of methyl 5-methylpyrazine-2-carboxylate, and how do they influence experimental design?

this compound (CAS 41110-33-2) has a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. Its density is 1.169 g/cm³, with a boiling point of 234.1°C (760 mmHg) and a flash point of 95.4°C . These properties are critical for solvent selection (e.g., ethyl acetate or hexane for chromatography) and reaction conditions (e.g., avoiding high-temperature decomposition). The compound’s low vapor pressure (0.0538 mmHg at 25°C) suggests stability under ambient storage (2–8°C) but necessitates inert atmospheres for prolonged reactions .

Q. What synthetic routes are commonly used to prepare this compound?

Two primary methods are documented:

  • Bromination and substitution : this compound is brominated using bromine in acetic acid at 80°C to yield methyl 5-(bromomethyl)pyrazine-2-carboxylate, a precursor for further functionalization .
  • Esterification : 5-Methylpyrazine-2-carboxylic acid reacts with thionyl chloride to form the acid chloride, followed by esterification with methanol or ethanol . Both routes require purification via silica gel chromatography (e.g., 20% ethyl acetate in hexane) to achieve >95% purity .

Q. How is this compound characterized spectroscopically?

Key techniques include:

  • ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.9 ppm for –OCH₃) and pyrazine ring protons (δ ~8.5–9.0 ppm) .
  • FT-IR : Stretching vibrations for C=O (ester, ~1700 cm⁻¹) and aromatic C–N (~1600 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak at m/z 152.15 (M⁺) with fragmentation patterns confirming the methylpyrazine backbone .

Q. What are the primary applications of this compound in pharmaceutical research?

The compound serves as a precursor for NMDA receptor modulators and immunomodulators. For example, it is brominated to introduce functional groups for synthesizing sulfonamide derivatives targeting synaptic plasticity pathways . Its methyl ester group enhances bioavailability compared to the free carboxylic acid .

Q. How does the methyl substituent at the 5-position influence the compound’s reactivity?

The methyl group increases steric hindrance, directing electrophilic substitution to the 3-position of the pyrazine ring. This regioselectivity is critical for synthesizing derivatives like methyl 5-(bromomethyl)pyrazine-2-carboxylate, where bromination occurs exclusively at the methyl-bearing carbon .

Advanced Research Questions

Q. How does this compound coordinate with metal ions, and what structural motifs are observed?

The compound acts as a bidentate ligand via the pyrazine N1 and carboxylate O atoms. In iron(II) complexes, it forms a distorted octahedral geometry, stabilizing 2D supramolecular structures through O–H···O hydrogen bonds . With Li(I), it adopts polymeric patterns via carboxylate bridging, as seen in centrosymmetric dimeric units . Sn(IV) complexes exhibit distorted square-planar coordination, with Sn–O bond lengths (~2.09 Å) shorter than van der Waals radii .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Membrane-based solvent extraction (MBSE) and HPLC are effective but require optimization due to the compound’s polarity. Simultaneous MBSE and solvent stripping (MBSS) improve recovery rates by leveraging pH-dependent solubility (pKa ~-0.23) . Reverse-phase HPLC with C18 columns and UV detection at 254 nm is recommended, using acetonitrile/water gradients .

Q. How do structural modifications of this compound impact biological activity?

  • Chlorination : Introducing Cl at the 6-position (e.g., methyl 5-chloro-6-methylpyrazine-2-carboxylate) enhances binding to NMDA receptors due to increased electrophilicity .
  • Sulfonamide derivatives : Substitution with 3-chloro-4-fluorophenylsulfonamide improves immunomodulatory activity by enhancing hydrophobic interactions with protein targets . Structure-activity relationships (SAR) highlight the importance of the carboxylate group for metal chelation in enzyme inhibition .

Q. What discrepancies exist in crystallographic data for metal complexes of this compound?

  • Li(I) complexes : Some structures exhibit polymeric chains (e.g., [Li(O₂CC₅H₃N₂CH₃)(H₂O)]ₙ), while others form tetrameric units depending on counterions (nitrate vs. water) .
  • Sn(IV) complexes : Axial vs. equatorial ligand placement affects bond lengths (e.g., Sn–O = 2.086–2.091 Å vs. Sn–N = 2.24 Å), attributed to steric effects of phenyl co-ligands .

Q. How can computational methods aid in optimizing reactions involving this compound?

Density functional theory (DFT) predicts regioselectivity in electrophilic substitutions (e.g., bromination at C6) by analyzing frontier molecular orbitals. Molecular docking studies guide derivative design for NMDA receptor binding, leveraging the carboxylate’s electrostatic potential for hydrogen bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.